molecular formula C10H19NO B3865101 N-cyclohexyl-2-methylpropanamide CAS No. 6282-96-8

N-cyclohexyl-2-methylpropanamide

Cat. No.: B3865101
CAS No.: 6282-96-8
M. Wt: 169.26 g/mol
InChI Key: NPFIXJIFUHTLRP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methylpropanamide is an organic compound with the molecular formula C10H19NO It is a derivative of propanamide, where the amide nitrogen is substituted with a cyclohexyl group and a methyl group is attached to the second carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-2-methylpropanamide can be synthesized through the reaction of cyclohexylamine with 2-methylpropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylamine+2-Methylpropanoyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+2-Methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-2-methylpropanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form cyclohexylamine and 2-methylpropanoic acid.

    Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Cyclohexylamine and 2-methylpropanoic acid.

    Reduction: Cyclohexyl-2-methylpropanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexyl-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for amide bond formation.

    Industry: Used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The cyclohexyl group provides steric bulk, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    N-Cyclohexylpropanamide: Lacks the methyl group on the second carbon.

    N-Methylpropanamide: Lacks the cyclohexyl group.

    N-Cyclohexyl-2-methylbutanamide: Has an additional carbon in the alkyl chain.

Uniqueness: N-Cyclohexyl-2-methylpropanamide is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIXJIFUHTLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278387
Record name n-cyclohexyl-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-96-8
Record name Isobutyramide, N-cyclohexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7117
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-cyclohexyl-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclohexylisobutyramide
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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